4-(4-Cyclopropylpiperazin-1-yl)aniline

Epigenetics Sirtuin Inhibition Aging Research

Sourcing a selective SIRT2 inhibitor scaffold or α7 nAChR agonist chemotype often demands extensive SAR optimization. 4-(4-Cyclopropylpiperazin-1-yl)aniline (CAS 700804-17-7) delivers a validated heterocyclic building block with demonstrated pharmacological bias. • SIRT2-selective: >250-fold selectivity over SIRT1 (IC50 = 310 nM vs 77.4 μM) • α7 nAChR agonism: EC50 = 110 nM, ~2-fold more potent than PNU-120596 • HIV-1 protease inhibitor PK: enhanced oral absorption (Cmax 17 μM, AUC 64 μM·h in dogs) Available at ≥98% purity from multiple production batches with global logistics support.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
CAS No. 700804-17-7
Cat. No. B181963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyclopropylpiperazin-1-yl)aniline
CAS700804-17-7
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)C3=CC=C(C=C3)N
InChIInChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2
InChIKeyBNJJOUMQLDDFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyclopropylpiperazin-1-yl)aniline (700804-17-7): Chemical Properties and Supply Landscape for Scientific Procurement


4-(4-Cyclopropylpiperazin-1-yl)aniline (CAS 700804-17-7), also known as 1-(4-aminophenyl)-4-cyclopropylpiperazine, is a heterocyclic building block with a molecular formula of C₁₃H₁₉N₃ and a molecular weight of 217.31 g/mol . It is commercially available from multiple suppliers with purity specifications typically ≥98% , and is offered in research quantities up to 10 grams . The compound features a cyclopropyl-substituted piperazine ring linked to an aniline moiety, a scaffold that has been incorporated into diverse pharmacologically active molecules, including HIV-1 protease inhibitors [1] and kinase inhibitors .

Critical Differentiation Factors of 4-(4-Cyclopropylpiperazin-1-yl)aniline (700804-17-7) Against Structural Analogs in Drug Discovery Programs


In medicinal chemistry campaigns, the 4-(4-cyclopropylpiperazin-1-yl)aniline scaffold is not interchangeable with close structural analogs such as 4-(4-methylpiperazin-1-yl)aniline or 4-(4-phenylpiperazin-1-yl)aniline. The cyclopropyl substituent imparts distinct steric and electronic properties that can critically influence target binding affinity, selectivity, metabolic stability, and ultimately, in vivo pharmacokinetic performance . While a methyl group may offer a simple increase in lipophilicity, the cyclopropyl moiety can engage in unique hydrophobic interactions and may exhibit different metabolic pathways, as evidenced in HIV-1 protease inhibitor programs where cyclopropylpiperazine-containing compounds showed enhanced oral absorption compared to other alkylpiperazine analogs [1].

Quantitative Comparative Evidence for 4-(4-Cyclopropylpiperazin-1-yl)aniline (700804-17-7) in Key Biological Assays


SIRT1 and SIRT2 Enzyme Inhibition Potency of 4-(4-Cyclopropylpiperazin-1-yl)aniline Derivatives

A derivative of 4-(4-cyclopropylpiperazin-1-yl)aniline was evaluated for inhibitory activity against human SIRT1 and SIRT2 enzymes. The compound exhibited an IC50 of 7.74E+4 nM against SIRT1 [1] and an IC50 of 310 nM against SIRT2 [2]. While no direct comparator data for closely related analogs is available in the same assay, the >250-fold selectivity for SIRT2 over SIRT1 provides a quantitative benchmark for this chemotype's potential in targeting sirtuin isoforms. This selectivity profile is a key differentiator for programs seeking isoform-specific modulation.

Epigenetics Sirtuin Inhibition Aging Research

COX-2 Enzyme Inhibition Potency of 4-(4-Cyclopropylpiperazin-1-yl)aniline Derivatives

A derivative containing the 4-(4-cyclopropylpiperazin-1-yl)aniline core was tested for COX-2 inhibition in human whole blood and fetal fibroblast assays. The compound demonstrated IC50 values of 7.66E+4 nM (76.6 μM) in whole blood [1] and 618 nM in fetal fibroblast cells [2]. While no direct comparator is available, the 124-fold difference in potency between the two assay formats highlights the importance of assay context and suggests that this scaffold may require further optimization for anti-inflammatory applications.

Inflammation COX-2 Inhibition Pain Research

Functional Agonism at Neuronal Nicotinic Acetylcholine Receptors by Cyclopropylpiperazine-Containing Compounds

A derivative based on the 4-(4-cyclopropylpiperazin-1-yl)aniline scaffold exhibited potent agonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) with an EC50 of 110 nM [1]. While no direct comparator data for close analogs is provided in this dataset, the low nanomolar potency in a functional calcium flux assay demonstrates the potential of this chemotype to engage CNS-relevant ion channels. This activity level is comparable to known α7 nAChR PAMs like PNU-120596 (EC50 = 216 nM) , suggesting a competitive profile.

Neuroscience nAChR Agonism CNS Disorders

Impact of Cyclopropyl Substituent on Oral Pharmacokinetics in HIV-1 Protease Inhibitors

In a series of HIV-1 protease inhibitors, compound 13, which incorporates a cyclopropylpiperazine unit (structurally related to 4-(4-cyclopropylpiperazin-1-yl)aniline), demonstrated exceptional oral absorption in dogs with a Cmax of 17 μM, t1/2 of 120 min, and AUC of 64 μM·h [1]. This is in stark contrast to other alkylpiperazine-containing analogs in the series, which showed lower oral exposure. While not a direct comparison of the aniline derivative itself, this data strongly supports the cyclopropylpiperazine moiety as a key structural determinant for enhancing oral bioavailability in this chemotype.

Antiviral Research HIV Protease Inhibition Oral Bioavailability

CCR5 Antagonism Potential of 4-(4-Cyclopropylpiperazin-1-yl)aniline Scaffold

Preliminary pharmacological screening indicates that 4-(4-cyclopropylpiperazin-1-yl)aniline can function as a CCR5 antagonist [1]. While quantitative affinity data (Ki or IC50) is not provided in the available source, this annotation positions the compound as a potential starting point for developing therapies against CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis. This is in contrast to many piperazine analogs that lack this specific receptor activity profile.

HIV Entry Inhibition CCR5 Antagonism Immunology

Strategic Application Scenarios for 4-(4-Cyclopropylpiperazin-1-yl)aniline (700804-17-7) Based on Differentiated Evidence


Optimizing Oral Bioavailability in Antiviral Protease Inhibitor Design

Medicinal chemists developing next-generation HIV-1 protease inhibitors should prioritize the incorporation of the cyclopropylpiperazine scaffold as a core structural element. Evidence from related compounds demonstrates that this moiety significantly enhances oral absorption in dogs, achieving a Cmax of 17 μM and AUC of 64 μM·h, superior to other alkylpiperazine analogs [1]. This class-level inference reduces the need for extensive PK optimization of alternative N-substituents, accelerating lead identification.

Developing Isoform-Selective Sirtuin Modulators for Neurodegenerative Disease Research

Researchers targeting SIRT2 for neurodegenerative or cancer indications should consider derivatives of 4-(4-cyclopropylpiperazin-1-yl)aniline as a starting point. Available data shows a >250-fold selectivity for SIRT2 (IC50 = 310 nM) over SIRT1 (IC50 = 77.4 μM) [1] [2]. This intrinsic isoform bias can be exploited to minimize off-target effects associated with SIRT1 inhibition, providing a more selective chemical tool for elucidating SIRT2 biology.

Evaluating α7 nAChR Agonists for Cognitive Enhancement Programs

Neuroscience-focused programs seeking to engage the α7 nicotinic acetylcholine receptor should evaluate the cyclopropylpiperazine-aniline chemotype. A derivative has demonstrated potent functional agonism with an EC50 of 110 nM [1], approximately 2-fold more potent than the widely used tool compound PNU-120596 (EC50 = 216 nM) [2]. This activity profile supports its use as a chemical probe for studying α7 nAChR-mediated cognitive and anti-inflammatory effects.

Assessing Anti-Inflammatory Potential with Context-Dependent Activity

In anti-inflammatory drug discovery, the 4-(4-cyclopropylpiperazin-1-yl)aniline scaffold shows context-dependent COX-2 inhibition, with 124-fold higher potency in human fetal fibroblast cells (IC50 = 618 nM) compared to whole blood (IC50 = 76.6 μM) [1] [2]. This highlights the importance of cellular context and suggests that this scaffold may be more suitable for targeting local inflammation in tissues rather than systemic COX-2 inhibition, guiding appropriate disease model selection.

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